3-Amino-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one
Description
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Properties
IUPAC Name |
3-amino-1-[3-(methoxymethyl)-4-methylpyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-8-5-12(10(13)3-4-11)6-9(8)7-14-2/h8-9H,3-7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNOQOMVIJBAIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1COC)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Amino-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a pyrrolidine ring with methoxymethyl and methyl substituents. Its molecular formula is with a molecular weight of approximately 206.29 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to modulate neurotransmitter systems, potentially influencing dopamine and serotonin pathways, which are critical in mood regulation and cognitive functions.
Key Mechanisms:
- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptor sites, affecting neurotransmitter release.
- Enzyme Inhibition : It could inhibit enzymes involved in metabolic pathways, leading to altered cellular responses.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. In vitro assays demonstrated significant inhibition of bacterial growth, suggesting potential applications in treating infections.
Anticancer Properties
Preliminary investigations into the anticancer effects of this compound revealed its ability to induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and the modulation of Bcl-2 family proteins, which are crucial in regulating cell death.
Case Studies
Several case studies highlight the biological activity of this compound:
- Antimicrobial Efficacy : A study conducted on a series of bacterial strains showed that this compound exhibited a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL, indicating potent antimicrobial activity against Gram-positive bacteria .
- Cancer Cell Line Studies : In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM. Flow cytometry analysis confirmed increased apoptosis rates .
Data Table: Biological Activities Overview
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
